

# Application Notes: Cell Permeability of GSK2110183 Analog 1 Hydrochloride

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## Compound of Interest

Compound Name: GSK2110183 analog 1  
hydrochloride

Cat. No.: B605217

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## Introduction

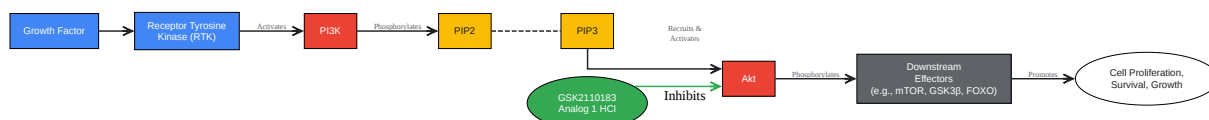
GSK2110183, also known as Afuresertib, is a potent, orally bioavailable pan-Akt inhibitor that targets Akt1, Akt2, and Akt3 kinases.[1][2] It plays a crucial role in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, leading to increased tumor cell proliferation and survival.[3][4] As an ATP-competitive inhibitor, GSK2110183 has been investigated in clinical trials for various cancers.[5][6] Understanding the cell permeability of its analogs, such as **GSK2110183 analog 1 hydrochloride**, is critical for evaluating their potential as orally administered therapeutic agents. High permeability is often a prerequisite for good oral absorption and bioavailability.[7][8]

This document provides detailed protocols for assessing the in vitro cell permeability of **GSK2110183 analog 1 hydrochloride** using three standard assays: the Caco-2 permeability assay, the Madin-Darby Canine Kidney (MDCK) cell permeability assay, and the Parallel Artificial Membrane Permeability Assay (PAMPA).

## Signaling Pathway of Target: PI3K/Akt

GSK2110183 and its analogs inhibit Akt (also known as Protein Kinase B), a key downstream effector of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 recruits Akt to the plasma membrane, where it is

activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, including GSK3 $\beta$ , FOXO proteins, and mTOR, to exert its effects.[1][9] By inhibiting Akt, **GSK2110183 analog 1 hydrochloride** is expected to block these downstream signaling events, leading to cell cycle arrest and apoptosis in cancer cells.[2][11]



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**Figure 1:** Simplified PI3K/Akt signaling pathway and the inhibitory action of GSK2110183 Analog 1 HCl.

## Data Presentation

The permeability of **GSK2110183 analog 1 hydrochloride** and control compounds is summarized in the tables below. The apparent permeability coefficient (P<sub>app</sub>) is a measure of the rate of transport across the membrane or cell monolayer. The efflux ratio, calculated as the ratio of P<sub>app</sub> in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction, indicates the involvement of active efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[12]

Table 1: Caco-2 Permeability Data

Compound	Papp (A-B) ( $\times 10^{-6}$ cm/s)	Papp (B-A) ( $\times 10^{-6}$ cm/s)	Efflux Ratio
GSK2110183 Analog 1 HCl	$15.2 \pm 1.8$	$32.1 \pm 2.5$	2.1
Propranolol (High Perm.)	$25.5 \pm 2.1$	$24.8 \pm 1.9$	0.97
Atenolol (Low Perm.)	$0.4 \pm 0.1$	$0.5 \pm 0.1$	1.25

Table 2: MDCK-MDR1 Permeability Data

Compound	Papp (A-B) ( $\times 10^{-6}$ cm/s)	Papp (B-A) ( $\times 10^{-6}$ cm/s)	Efflux Ratio
GSK2110183 Analog 1 HCl	$12.8 \pm 1.5$	$45.3 \pm 3.1$	3.5
Prazosin (P-gp Substrate)	$1.5 \pm 0.3$	$18.2 \pm 2.2$	12.1
Propranolol (High Perm.)	$28.1 \pm 2.4$	$27.5 \pm 2.0$	0.98

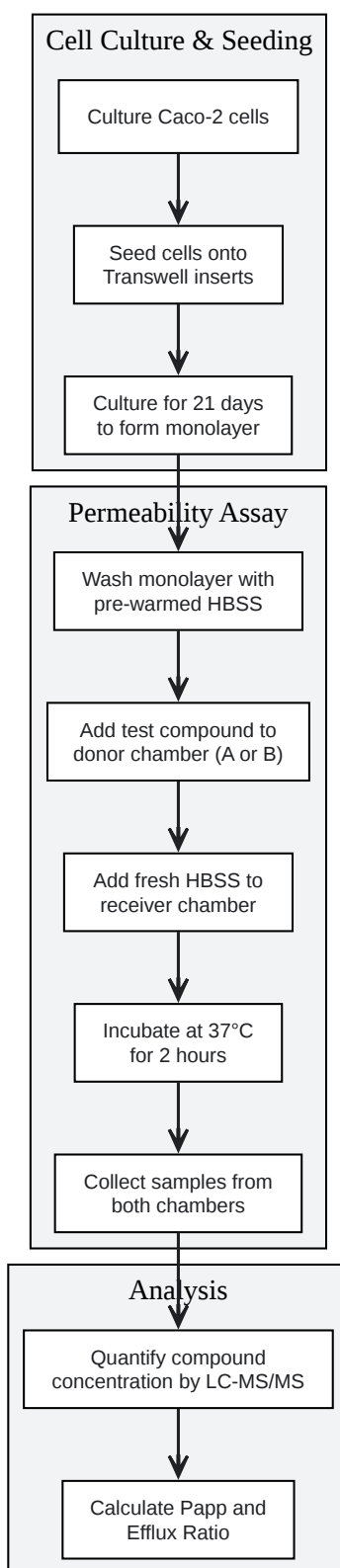
Table 3: PAMPA Permeability Data

Compound	Papp ( $\times 10^{-6}$ cm/s)
GSK2110183 Analog 1 HCl	$18.9 \pm 2.2$
Testosterone (High Perm.)	$35.4 \pm 3.0$
Hydrocortisone (Low Perm.)	$1.1 \pm 0.2$

## Experimental Protocols

### Caco-2 Permeability Assay Protocol

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model of the human intestinal epithelium.<sup>[7][8]</sup> When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal wall.<sup>[13][14]</sup>



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**Figure 2:** Workflow for the Caco-2 cell permeability assay.

### 1. Cell Culture and Seeding:

- Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.[\[15\]](#)
- Seed Caco-2 cells onto the apical side of Transwell® inserts (e.g., 24-well format) at a density of approximately  $6 \times 10^4$  cells/cm<sup>2</sup>.[\[16\]](#)
- Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.[\[16\]](#)

### 2. Monolayer Integrity Assessment:

- Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltohmmeter. Monolayers with TEER values  $>300 \Omega \cdot \text{cm}^2$  are generally considered suitable for the assay.[\[14\]](#)
- Alternatively, the permeability of a low-permeability marker such as Lucifer Yellow can be evaluated.[\[15\]](#)

### 3. Permeability Assay (Bidirectional):

- Gently wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).[\[16\]](#)
- Apical to Basolateral (A → B) Permeability: Add **GSK2110183 analog 1 hydrochloride** (e.g., at a final concentration of 10 μM) and control compounds to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.[\[17\]](#)
- Basolateral to Apical (B → A) Permeability: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[\[17\]](#)
- Incubate the plates at 37°C with gentle shaking for 120 minutes.[\[15\]](#)

- At the end of the incubation period, collect samples from both the donor and receiver chambers for analysis.

#### 4. Sample Analysis and Data Calculation:

- Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (P<sub>app</sub>) using the following equation:
  - $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$
  - Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C<sub>0</sub> is the initial concentration in the donor chamber.  
[\[15\]](#)
- Calculate the efflux ratio: Efflux Ratio = P<sub>app</sub> (B → A) / P<sub>app</sub> (A → B).[\[16\]](#)

## MDCK-MDR1 Permeability Assay Protocol

The MDCK cell line, derived from canine kidney, can be transfected with the human MDR1 gene to overexpress the P-glycoprotein (P-gp) efflux transporter.[\[18\]](#)[\[19\]](#) This model is particularly useful for identifying compounds that are substrates of P-gp and for predicting blood-brain barrier permeability.[\[12\]](#)[\[20\]](#)

#### 1. Cell Culture and Seeding:

- Culture MDCK-MDR1 cells in an appropriate medium (e.g., DMEM with 10% FBS) and seed them onto Transwell® inserts.
- Allow the cells to form a confluent monolayer over 4-5 days.[\[12\]](#)

#### 2. Monolayer Integrity Check:

- Confirm monolayer integrity by measuring TEER before the experiment.[\[18\]](#)

#### 3. Bidirectional Permeability Assay:

- The procedure is similar to the Caco-2 assay. Wash the monolayer with transport buffer (e.g., HBSS, pH 7.4).[18]
- Add the test compound (e.g., 10  $\mu$ M) to either the apical (for A-B transport) or basolateral (for B-A transport) side.[19]
- Incubate for 60-90 minutes at 37°C.[19]
- Collect samples from the receiver compartments for LC-MS/MS analysis.

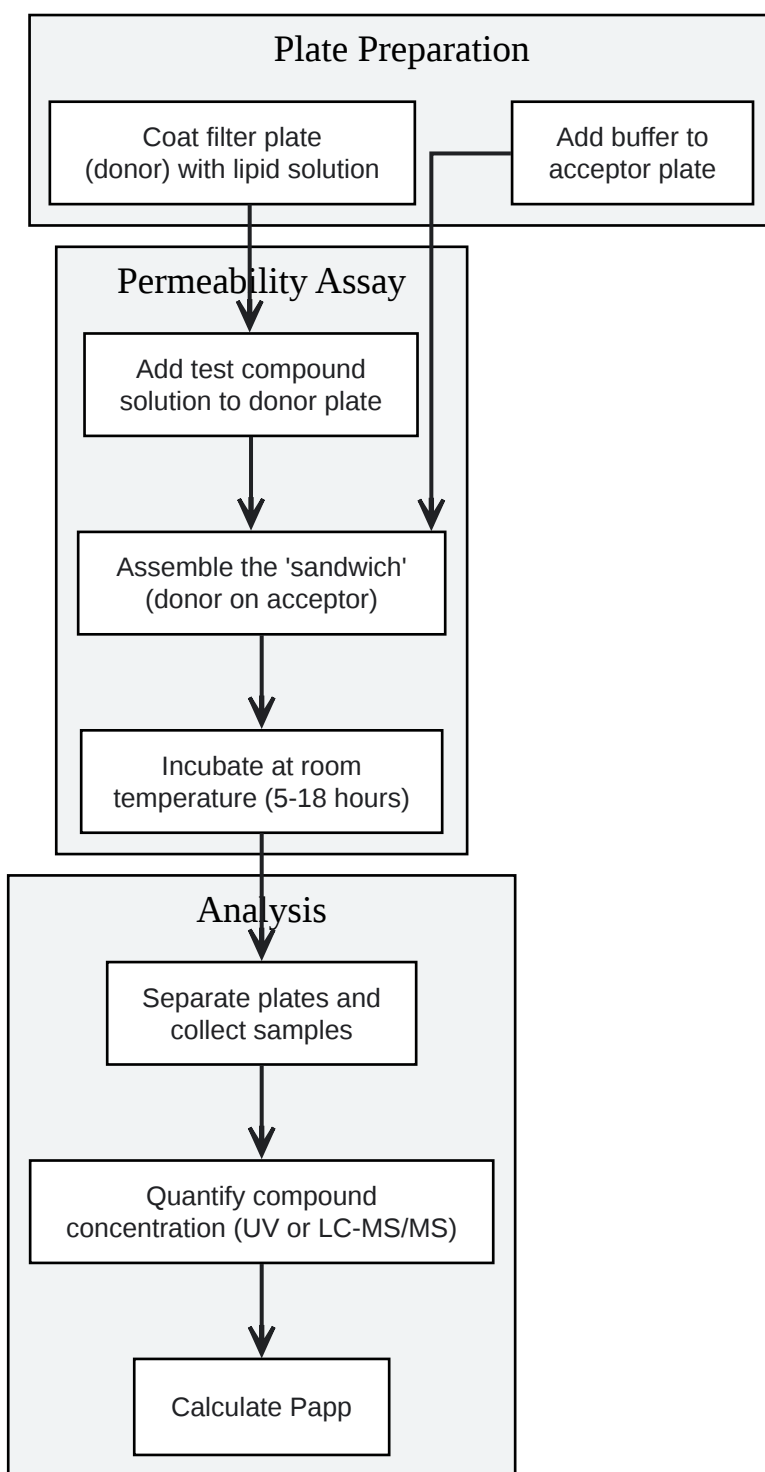
#### 4. Data Analysis:

- Calculate Papp (A-B) and Papp (B-A) as described for the Caco-2 assay.
- Determine the efflux ratio to assess whether the compound is a P-gp substrate. An efflux ratio  $\geq 2$  is indicative of active efflux.[12]

## Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

PAMPA is a non-cell-based assay that measures permeability across an artificial lipid membrane, providing a high-throughput method to predict passive diffusion.[21][22] This assay is cost-effective and avoids the complexities of active transport and metabolism.[23][24]





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**Figure 3:** General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

#### 1. Preparation of Plates:

- The assay is performed using a "sandwich-type" multiwell plate system with a donor plate and an acceptor plate.[25]
- Coat the microporous filter of the donor plate with a lipid solution (e.g., 2% phosphatidylcholine in dodecane).[25]
- Fill the wells of the acceptor plate with buffer (e.g., PBS, pH 7.4) which may contain a surfactant to improve the solubility of poorly soluble compounds.[21]

## 2. Permeability Measurement:

- Add the test compound solution (e.g., 10  $\mu$ M in PBS) to the donor plate wells.[23]
- Place the donor plate onto the acceptor plate to form the "sandwich".[22]
- Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[22]  
[25]

## 3. Quantification and Data Analysis:

- After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[25]
- Calculate the Papp value based on the amount of compound that has diffused into the acceptor well over time.

Disclaimer: These protocols are intended as a general guide. Specific parameters such as compound concentration, incubation time, and analytical methods should be optimized for the specific compound and experimental setup.

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